

# The discovery and development of AZ617 for immunological research.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZ617    |           |
| Cat. No.:            | B1192220 | Get Quote |

# No Information Available on AZ617 for Immunological Research

Comprehensive searches for the discovery, development, and mechanism of action of a compound designated "AZ617" in the context of immunological research have yielded no specific results. Publicly available scientific literature, clinical trial databases, and drug development pipelines do not contain information on a compound with this identifier.

It is possible that "**AZ617**" may be an internal project code that has not been publicly disclosed, a typographical error, or a misunderstanding of a different compound's name.

Research did identify several other compounds from AstraZeneca with similar "AZD" prefixes, which are at various stages of development for a range of therapeutic areas, including oncology and cardiovascular disease. These include:

- AZD4877: Investigated in trials for the treatment of various cancers, including Non-Hodgkin's Lymphoma.
- AZD9977: A novel mineralocorticoid receptor modulator with potential for cardio-renal protection.
- AZD5991: Under investigation in clinical trials for relapsed or refractory hematologic malignancies.



- AZD2171: Has been studied in a Phase II clinical trial for hepatocellular carcinoma.[1]
- AZD5363: A pan-Akt inhibitor that has been investigated for its role in inflammatory signaling pathways.[2]

Additionally, a compound with the identifier YM-617 was found in the literature, described as an alpha-1 adrenoceptor antagonist with central sympathoinhibitory action in rats.[3]

Without further clarification or a correct compound identifier, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on a specific AstraZeneca compound are advised to verify the correct identifier.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Phase II study of AZD2171 in hepatocellular carcinoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The discovery and development of AZ617 for immunological research.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192220#the-discovery-and-development-of-az617for-immunological-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com